3-Chloro-6-(3',4'-difluorobenZyloxy)phenylZinc bromide
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Overview
Description
3-Chloro-6-(3’,4’-difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3’,4’-difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-Chloro-6-(3’,4’-difluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3’,4’-difluorobenzyloxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Nucleophilic Substitution: Various electrophiles, such as alkyl halides, under mild conditions.
Addition Reactions: Aldehydes or ketones in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and substituted phenyl derivatives in nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-6-(3’,4’-difluorobenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3’,4’-difluorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium catalyst. This is followed by oxidative addition and reductive elimination steps, leading to the formation of the desired carbon-carbon bond. The molecular targets and pathways involved are primarily the palladium catalyst and the organic electrophile.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(3’,4’-difluorobenzyloxy)phenylboronic acid
- 3-Chloro-6-(3’,4’-difluorobenzyloxy)phenylmagnesium bromide
- 3-Chloro-6-(3’,4’-difluorobenzyloxy)phenyl lithium
Uniqueness
Compared to similar compounds, 3-Chloro-6-(3’,4’-difluorobenzyloxy)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its zinc-based structure provides a balance between stability and reactivity, making it a preferred choice for certain synthetic applications.
Properties
Molecular Formula |
C13H8BrClF2OZn |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
bromozinc(1+);4-[(4-chlorobenzene-6-id-1-yl)oxymethyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C13H8ClF2O.BrH.Zn/c14-10-2-4-11(5-3-10)17-8-9-1-6-12(15)13(16)7-9;;/h1-4,6-7H,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
BYDHHDJXLMOWQS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C=C1Cl)OCC2=CC(=C(C=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
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